molecular formula C11H11N3O2S B4922235 4H-1,3-THIAZINE-6-CARBOXAMIDE, 2-AMINO-5,6-DIHYDRO-4-OXO-N-PHENYL-

4H-1,3-THIAZINE-6-CARBOXAMIDE, 2-AMINO-5,6-DIHYDRO-4-OXO-N-PHENYL-

Cat. No.: B4922235
M. Wt: 249.29 g/mol
InChI Key: DSPPHMBWEOZYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1,3-THIAZINE-6-CARBOXAMIDE, 2-AMINO-5,6-DIHYDRO-4-OXO-N-PHENYL- is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 4H-1,3-THIAZINE-6-CARBOXAMIDE, 2-AMINO-5,6-DIHYDRO-4-OXO-N-PHENYL- involves several steps. One common method includes the reaction of N-phenylthioureidoalkyl-α-diazo ketones with acids, leading to the formation of 2-phenyl-amino-5,6-dihydro-4H-1,3-thiazin-5-ones . The reaction conditions typically involve the use of ethanol as a solvent and piperidine as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4H-1,3-THIAZINE-6-CARBOXAMIDE, 2-AMINO-5,6-DIHYDRO-4-OXO-N-PHENYL- undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4H-1,3-THIAZINE-6-CARBOXAMIDE, 2-AMINO-5,6-DIHYDRO-4-OXO-N-PHENYL- involves its interaction with molecular targets such as inducible nitric oxide synthase (iNOS). By inhibiting iNOS, the compound reduces the production of nitric oxide (NO), which is involved in various inflammatory processes . This inhibition helps in mitigating oxidative and nitrosative stress, thereby protecting cells from damage .

Comparison with Similar Compounds

Similar compounds to 4H-1,3-THIAZINE-6-CARBOXAMIDE, 2-AMINO-5,6-DIHYDRO-4-OXO-N-PHENYL- include:

The uniqueness of 4H-1,3-THIAZINE-6-CARBOXAMIDE, 2-AMINO-5,6-DIHYDRO-4-OXO-N-PHENYL- lies in its specific structure and its potent inhibitory effects on iNOS, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-4-oxo-N-phenyl-5,6-dihydro-1,3-thiazine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c12-11-14-9(15)6-8(17-11)10(16)13-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,16)(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPPHMBWEOZYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=NC1=O)N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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